6-Amino-4-(2,5-dimethoxyphenyl)-3-(4-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-Amino-4-(2,5-dimethoxyphenyl)-3-(4-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound that belongs to the class of dihydropyrano[2,3-c]pyrazoles This compound is characterized by its unique structure, which includes amino, dimethoxyphenyl, fluorophenyl, and carbonitrile functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-(2,5-dimethoxyphenyl)-3-(4-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the condensation of hydrazine with an appropriate β-keto ester to form the pyrazole ring.
Cyclization: The pyrazole intermediate undergoes cyclization with a suitable aldehyde and malononitrile in the presence of a base to form the dihydropyrano[2,3-c]pyrazole core.
Functional Group Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques, continuous flow reactors, and advanced purification methods such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-(2,5-dimethoxyphenyl)-3-(4-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
6-Amino-4-(2,5-dimethoxyphenyl)-3-(4-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and materials.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Amino-4-(2,5-dimethoxyphenyl)-3-(4-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-4-(2,5-dimethoxyphenyl)-3-(4-chlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 6-Amino-4-(2,5-dimethoxyphenyl)-3-(4-bromophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 6-Amino-4-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Uniqueness
The uniqueness of 6-Amino-4-(2,5-dimethoxyphenyl)-3-(4-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its pharmacokinetic and pharmacodynamic profiles compared to similar compounds.
Properties
Molecular Formula |
C21H17FN4O3 |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
6-amino-4-(2,5-dimethoxyphenyl)-3-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C21H17FN4O3/c1-27-13-7-8-16(28-2)14(9-13)17-15(10-23)20(24)29-21-18(17)19(25-26-21)11-3-5-12(22)6-4-11/h3-9,17H,24H2,1-2H3,(H,25,26) |
InChI Key |
JMAXCWZXIPSZIK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2C(=C(OC3=NNC(=C23)C4=CC=C(C=C4)F)N)C#N |
Origin of Product |
United States |
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